molecular formula C22H17N3O2S2 B2469009 2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide CAS No. 375835-86-2

2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide

Cat. No. B2469009
CAS RN: 375835-86-2
M. Wt: 419.52
InChI Key: RLUHMLKJXXQZBM-UHFFFAOYSA-N
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Description

The compound “2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered heterocyclic compound with a sulfur atom . The compound also contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon made up of two fused benzene rings .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of pyrazole, bipyridine, N-amide derivatives, and Schiff bases was synthesized using a related compound as a starting material . The synthesis of cyanoacetamides, which are important precursors for heterocyclic synthesis, can be carried out in several ways, including the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. It is likely to be soluble in organic solvents but insoluble in water, similar to other thiophene-containing compounds . The compound’s exact melting point, boiling point, and other physical properties would need to be determined experimentally.

Scientific Research Applications

Precursor for Heterocyclic Synthesis

Cyanoacetamide-N-derivatives, such as the compound , are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Condensation and Substitution Reactions

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This makes them versatile in the synthesis of a wide range of organic compounds.

Synthesis of Biologically Active Compounds

The chemical reactivity and reactions of this class of compounds are used to obtain biologically active novel heterocyclic moieties . This highlights their potential in evolving better chemotherapeutic agents.

Synthesis of Thiophene Derivatives

The microwave irradiation of cyanoacetamides with cyclohexanone, sulfur, and aluminum oxide as a solid support in the presence of morpholine as a basic catalyst under solvent-free condition for several minutes gave thiophene derivatives .

Synthesis of Pyrrole Derivatives

The cyclo condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst furnished the pyrrole derivative .

Multifunctional Heterogeneous Catalyst

The compound can be used as a multifunctional heterogeneous catalyst for the synthesis of 2-amino-3-cyano-4H-chromenes via a multicomponent tandem oxidation process starting from alcohols under solvent-free conditions .

Synthesis of Phosphorus Heterocycles

An efficient route to functionalized phosphorus heterocycles such as 1,2,3-diazaphosphinane, 1,2,3-thiazaphosphinine and 1,2-azaphosphole bearing a chromone ring was achieved via reaction of compound with some phosphorus sulfides and phosphorus tribromide .

Induction of Nuclear Features

Compounds induced various nuclear features such as chromatin fragmented and condensation, nuclei condensation, as demonstrated by acridine orange/Ethidium bromide staining .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the retrieved papers. As with all chemicals, it should be handled with appropriate safety precautions. It’s important to note that many heterocyclic compounds are biologically active and can have toxic effects .

Future Directions

The compound and its derivatives could be further investigated for their potential biological activities. Given the reported antitumor activity of similar compounds , one possible direction could be the development of new anticancer drugs. Additionally, the compound’s chemical reactivity could be explored further to develop new synthetic methods .

Mechanism of Action

properties

IUPAC Name

2-[(5-cyano-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2S2/c23-12-18-17(19-6-3-9-28-19)11-20(26)25-22(18)29-13-21(27)24-16-8-7-14-4-1-2-5-15(14)10-16/h1-10,17H,11,13H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUHMLKJXXQZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=C(NC1=O)SCC(=O)NC2=CC3=CC=CC=C3C=C2)C#N)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide

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